tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate: is a chemical compound with the molecular formula C12H18N4O2 and a molecular weight of 250.3 g/mol . This compound is primarily used in research settings and is not intended for human or veterinary use. It is known for its unique structure, which includes a pyrimidine ring and an azetidine ring, making it a valuable compound for various scientific studies.
Preparation Methods
The synthesis of tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azetidine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the azetidine ring.
Introduction of the pyrimidine ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the azetidine intermediate.
Protection of the carboxyl group: The carboxyl group is protected using tert-butyl groups to prevent unwanted reactions during the synthesis.
Chemical Reactions Analysis
tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace specific substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Although not used directly in medicine, it serves as a precursor for the development of pharmaceutical compounds and drug discovery research.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids, proteins, and enzymes, potentially affecting their function. The azetidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate: This compound has a piperazine ring instead of a pyrimidine ring, which may result in different chemical and biological properties.
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: The presence of a hydroxymethyl group instead of a pyrimidine ring can significantly alter the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific combination of the pyrimidine and azetidine rings, which provides distinct chemical and biological properties that are valuable for research purposes.
Properties
IUPAC Name |
tert-butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-6-9(7-16)15-10-4-5-13-8-14-10/h4-5,8-9H,6-7H2,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMKDSUPVYSAFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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